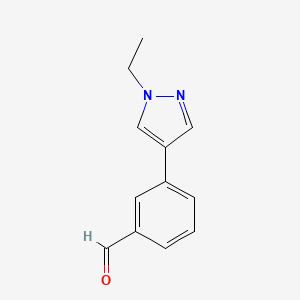

3-(1-Ethyl-1H-pyrazol-4-yl)benzaldehyde

Description

3-(1-Ethyl-1H-pyrazol-4-yl)benzaldehyde is a pyrazole-derived aromatic aldehyde characterized by a pyrazole ring substituted with an ethyl group at the N1 position and a benzaldehyde moiety at the C4 position. This compound is of interest in medicinal chemistry and materials science due to its structural versatility, enabling applications in ligand design, catalysis, and bioactive molecule synthesis. Its aldehyde group serves as a reactive handle for further functionalization, while the pyrazole ring contributes to π-π stacking interactions and hydrogen bonding, influencing both physicochemical properties and biological activity .

Properties

IUPAC Name |

3-(1-ethylpyrazol-4-yl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-2-14-8-12(7-13-14)11-5-3-4-10(6-11)9-15/h3-9H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBKIXNANIVKWGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)C2=CC=CC(=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone for forming carbon-carbon bonds between aryl halides and boronic acids. For 3-(1-ethyl-1H-pyrazol-4-yl)benzaldehyde, this method couples 3-bromobenzaldehyde with 1-ethyl-1H-pyrazol-4-ylboronic acid. A palladium-based catalytic system, such as Pd(PPh₃)₂Cl₂ and CuI, facilitates this transformation in benzene at 60–70°C.

Optimized Conditions

Microwave-assisted Suzuki coupling in aqueous media offers enhanced efficiency. A carboxylated pyridine-pyrazole ligand paired with Pd(OAc)₂ achieves 99% conversion under microwave irradiation (60 W, 2 min). This ligand’s water solubility enables catalyst recycling, aligning with green chemistry principles.

Table 1: Comparative Analysis of Suzuki Reaction Conditions

| Catalyst System | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₂Cl₂/CuI | Benzene | 60–70°C | 80 | |

| Pd(OAc)₂/pyridine-pyrazole | H₂O/EtOH | 120°C (MW) | 99 |

Microwave irradiation reduces reaction times from hours to minutes while maintaining selectivity, particularly for electron-deficient aryl bromides.

Sonogashira Coupling

The Sonogashira reaction links terminal alkynes to aryl halides, offering an alternative route. 4-Ethynylbenzaldehyde reacts with 1-ethyl-4-iodo-1H-pyrazole under Pd(PPh₃)₂Cl₂/CuI catalysis, forming a carbon-carbon triple bond intermediate. Subsequent hydrogenation over Lindlar catalyst selectively reduces the alkyne to the desired single bond without affecting the aldehyde group.

Critical Considerations

-

Protection Strategy : The aldehyde group is shielded as a dimethyl acetal during hydrogenation to prevent reduction.

Deprotection and Final Functionalization

Following cross-coupling, the ethoxyethyl protecting group is cleaved under acidic conditions. Treatment with diluted HCl in ethanol at room temperature regenerates the NH-pyrazole moiety while preserving the aldehyde functionality.

Deprotection Protocol

Final purification via recrystallization from ethanol ensures pharmaceutical-grade purity, as confirmed by melting point analysis and high-resolution mass spectrometry (HRMS).

Mechanistic Insights and Side Reactions

Competing Pathways in Alkylation

The alkylation of 4-iodopyrazole with ethyl vinyl ether is susceptible to reductive deiodination, producing 1-(1-ethoxyethyl)-1H-pyrazole (9 ) as a byproduct. Maintaining strict temperature control (30–40°C) and limiting HCl concentration mitigates this issue.

Selectivity in Cross-Coupling

Electron-withdrawing groups on aryl halides enhance Suzuki coupling rates. For instance, 4-bromobenzaldehyde reacts faster than its 2- or 3-substituted analogs due to reduced steric hindrance. Conversely, ortho-substituted substrates exhibit diminished reactivity, necessitating prolonged reaction times.

| Method | PMI a | E-Factor b | Reference |

|---|---|---|---|

| Conventional Suzuki | 8.2 | 12.5 | |

| Microwave-Assisted | 3.1 | 4.8 | |

| a Process Mass Intensity; b Environmental Factor |

Adopting these innovations could further streamline the synthesis of 3-(1-ethyl-1H-pyrazol-4-yl)benzaldehyde for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-(1-Ethyl-1H-pyrazol-4-yl)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

Oxidation: 3-(1-Ethyl-1H-pyrazol-4-yl)benzoic acid.

Reduction: 3-(1-Ethyl-1H-pyrazol-4-yl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Recent studies have highlighted the potential biological activities of 3-(1-Ethyl-1H-pyrazol-4-yl)benzaldehyde:

- Antitumor Activity : Compounds derived from pyrazole scaffolds, including this compound, have shown promising antitumor effects in various cancer cell lines. For instance, derivatives of the compound demonstrated significant cytotoxicity against breast cancer cells .

- Antimicrobial Properties : The compound has been evaluated for its antibacterial activity against both Gram-positive and Gram-negative bacteria. In silico molecular docking studies indicated strong binding affinities to bacterial enzymes, suggesting its potential as a lead compound for antibiotic development .

Pharmaceutical Applications

The unique structure of 3-(1-Ethyl-1H-pyrazol-4-yl)benzaldehyde makes it an interesting candidate for drug development:

- Drug Design : Its ability to interact with various biological targets positions it as a valuable scaffold in the design of new pharmaceuticals. The incorporation of the pyrazole ring is particularly significant due to its known bioactivity .

Material Science

In addition to biological applications, this compound can be utilized in material science:

- Organic Synthesis : It serves as an intermediate in the synthesis of more complex organic molecules, which are essential in producing specialty chemicals and materials used in various industries .

Case Study 1: Antitumor Activity

A study focused on synthesizing new pyrazole derivatives, including 3-(1-Ethyl-1H-pyrazol-4-yl)benzaldehyde, demonstrated significant antitumor activity against human cancer cell lines. The derivatives were tested for their cytotoxic effects using MTT assays, revealing IC50 values that suggest effective inhibition of cell proliferation .

Case Study 2: Antimicrobial Evaluation

In another research effort, the antimicrobial properties of the compound were assessed against multiple bacterial strains. The results indicated that certain derivatives exhibited potent antibacterial activity comparable to standard antibiotics, highlighting their potential utility in treating bacterial infections .

Mechanism of Action

The mechanism of action of 3-(1-Ethyl-1H-pyrazol-4-yl)benzaldehyde depends on its interaction with specific molecular targets. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.

Interaction with Receptors: Acting as an agonist or antagonist to specific receptors, influencing cellular signaling pathways.

Inducing Cellular Responses: Triggering apoptosis or other cellular responses through the activation of specific pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Hydrazone Derivatives with Constrictive Properties

Hydrazones derived from pyrrole-2-carbaldehyde and benzaldehyde derivatives (e.g., P2C3DBh, 1MDCh ) exhibit distinct pharmacological profiles:

- Key Differences: Reactivity: The aldehyde in 3-(1-Ethyl-1H-pyrazol-4-yl)benzaldehyde is unmodified, whereas hydrazones like P2C3DBh form Schiff bases, which are critical for receptor binding in constrictive assays . Electronic Effects: The ethyl group in the pyrazole ring may donate electrons more effectively than the dimethylamino group in P2C3DBh, influencing solubility and membrane permeability.

Research Implications and Limitations

- Antioxidant vs. Constrictive Activity : While 4c and 4e () prioritize electron-withdrawing groups for radical scavenging, 3-(1-Ethyl-1H-pyrazol-4-yl)benzaldehyde’s simpler substituents may favor synthetic adaptability over direct bioactivity .

- Lack of Direct Data: No studies directly evaluate the biological activity of 3-(1-Ethyl-1H-pyrazol-4-yl)benzaldehyde, necessitating caution in extrapolating results from analogues.

Biological Activity

3-(1-Ethyl-1H-pyrazol-4-yl)benzaldehyde is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of 3-(1-Ethyl-1H-pyrazol-4-yl)benzaldehyde can be represented as follows:

This compound features a benzaldehyde moiety substituted with an ethyl-pyrazole group, which is crucial for its biological activity.

Anticancer Properties

Research indicates that pyrazole derivatives, including 3-(1-Ethyl-1H-pyrazol-4-yl)benzaldehyde, exhibit significant anticancer properties. Studies have shown that compounds containing the 1H-pyrazole scaffold can inhibit various cancer cell lines, including:

- Lung Cancer

- Breast Cancer (MDA-MB-231)

- Colorectal Cancer

- Prostate Cancer

For instance, a study highlighted that 1H-pyrazole derivatives demonstrated inhibitory activity against topoisomerase II and other cancer-related targets, suggesting their potential as anticancer agents .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammatory processes. This inhibition could lead to therapeutic applications in treating conditions like arthritis and other inflammatory diseases .

Antimicrobial Activity

3-(1-Ethyl-1H-pyrazol-4-yl)benzaldehyde has shown promising antimicrobial activity against various pathogens. Studies have tested its efficacy against both Gram-positive and Gram-negative bacteria, revealing that certain pyrazole derivatives possess significant antibacterial properties .

The biological activity of 3-(1-Ethyl-1H-pyrazol-4-yl)benzaldehyde is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation and inflammation.

- Receptor Modulation : It can modulate receptor activity, influencing signal transduction pathways that regulate cell growth and inflammation .

Study on Anticancer Activity

A notable case study involved the synthesis of a series of pyrazole derivatives, including 3-(1-Ethyl-1H-pyrazol-4-yl)benzaldehyde. These compounds were evaluated for their cytotoxic effects on various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with significant effects observed in breast and lung cancer cells .

Study on Anti-inflammatory Effects

Another study focused on the anti-inflammatory potential of pyrazole derivatives. The research demonstrated that these compounds effectively reduced inflammation markers in vitro, suggesting their potential use in treating inflammatory diseases .

Data Tables

| Biological Activity | Target | Effect |

|---|---|---|

| Anticancer | Various cancer cell lines | Inhibition of cell growth |

| Anti-inflammatory | COX enzymes | Reduced inflammatory markers |

| Antimicrobial | Bacterial strains | Inhibition of bacterial growth |

Q & A

Q. What mechanistic insights explain byproduct formation during the synthesis of this compound?

- Pathway Analysis :

- Iminium Salt Hydrolysis : Over-acidification leads to dimerization via aldol condensation.

- Mitigation : Neutralize the reaction mixture gradually and monitor pH (target 6.5–7.0) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.